8-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE
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Overview
Description
8-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE is a complex organic compound that features a benzimidazole moiety linked to a purine structure via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole derivative, followed by the introduction of the sulfanyl group and subsequent coupling with the purine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and purine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
8-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 8-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites, inhibiting their function. The purine structure allows the compound to mimic natural nucleotides, potentially interfering with DNA or RNA synthesis. The sulfanyl bridge may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid: Another benzimidazole derivative with similar structural features.
1-(1-Methyl-1H-benzimidazol-2-yl)ethanone: A simpler benzimidazole compound used in various chemical syntheses.
Uniqueness
8-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE is unique due to its combined benzimidazole and purine structures, linked via a sulfanyl bridge. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H13N7S |
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Molecular Weight |
311.37g/mol |
IUPAC Name |
8-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-7H-purin-6-amine |
InChI |
InChI=1S/C14H13N7S/c1-21-9-5-3-2-4-8(9)18-10(21)6-22-14-19-11-12(15)16-7-17-13(11)20-14/h2-5,7H,6H2,1H3,(H3,15,16,17,19,20) |
InChI Key |
ODNXZKWUDQQZFH-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1CSC3=NC4=NC=NC(=C4N3)N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CSC3=NC4=NC=NC(=C4N3)N |
Origin of Product |
United States |
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